molecular formula C12H15BClN3O2 B14859317 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

Cat. No.: B14859317
M. Wt: 279.53 g/mol
InChI Key: VDFBLLXAWKNIRM-UHFFFAOYSA-N
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Description

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine is a fused heterocyclic compound featuring an imidazo[1,2-b]pyridazine core, a chloro substituent at position 6, and a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 2. The boronate ester moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of aryl- or heteroaryl-substituted derivatives for drug discovery .

Properties

Molecular Formula

C12H15BClN3O2

Molecular Weight

279.53 g/mol

IUPAC Name

6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C12H15BClN3O2/c1-11(2)12(3,4)19-13(18-11)8-7-15-10-6-5-9(14)16-17(8)10/h5-7H,1-4H3

InChI Key

VDFBLLXAWKNIRM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C3N2N=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Coupling: Palladium catalysts and bases like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

The major products formed depend on the specific reactions. For example, Suzuki-Miyaura coupling yields biaryl compounds, while substitution reactions yield various substituted imidazo[1,2-b]pyridazines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The chloro group and dioxaborolane moiety play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Core Isomerism

The imidazo[1,2-b]pyridazine core distinguishes itself from less-explored isomers such as imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine by sharing one nitrogen atom between the imidazole and pyridazine rings. This structural feature facilitates synthetic accessibility and functionalization, making it a preferred scaffold for derivatization .

Substituent Variations

Key analogs and their structural differences are summarized below:

Compound Name Substituents Key Properties/Applications References
6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine Cl at C6; boronate ester at C3 Suzuki coupling precursor; potential kinase inhibitor scaffold
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine CH3 at C2; boronate ester at C6 Intermediate for C3-arylation; improved solubility due to methyl group
2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine CH3 at C2 and C8; boronate ester at C6 Enhanced lipophilicity; storage requires -20°C (inert atmosphere)
6-Chloro-3-nitroimidazo[1,2-b]pyridazine derivatives NO2 at C3; Cl at C6; sulfonyl or acyl groups at C2 Antileishmanial/antitrypanosomal activity; nitro group aids in redox-based prodrug design
6-Chloro-3-(phenylcarbonyl)imidazo[1,2-b]pyridazine Benzoyl at C3; Cl at C6 Explored as a kinase inhibitor intermediate; carbonyl group enables hydrogen bonding

Key Observations :

  • Boronate Position : The boronate ester at C3 (target compound) vs. C6 () affects regioselectivity in cross-coupling reactions .
  • Methyl Substitutents : Methyl groups at C2 or C8 (e.g., ) improve lipophilicity but may reduce aqueous solubility .
  • Nitro vs. Boronate : Nitro-substituted analogs () exhibit biological activity but lack the versatility of boronate esters in synthetic applications .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Boronate Esters : Require storage at -20°C under inert conditions due to sensitivity to moisture ().
  • Nitro Derivatives : Higher thermal stability (e.g., 6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine, m.p. 196°C) but prone to reduction in biological systems .

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